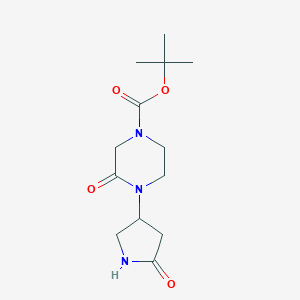
3-O-tert-butyl 1-O-ethyl 2-propan-2-ylpropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-tert-butyl 1-O-ethyl 2-propan-2-ylpropanedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is characterized by its complex structure, which includes tert-butyl, ethyl, and propan-2-yl groups attached to a propanedioate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 1-O-ethyl 2-propan-2-ylpropanedioate typically involves esterification reactions. One common method is the reaction of propanedioic acid with tert-butyl alcohol and ethyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-O-tert-butyl 1-O-ethyl 2-propan-2-ylpropanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield the corresponding alcohols and propanedioic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Tert-butyl alcohol, ethyl alcohol, and propanedioic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-O-tert-butyl 1-O-ethyl 2-propan-2-ylpropanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-O-tert-butyl 1-O-ethyl 2-propan-2-ylpropanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis in biological systems, releasing the corresponding alcohols and propanedioic acid. These products can then participate in various metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-O-tert-butyl 1-O-methyl 2-propan-2-ylpropanedioate
- 3-O-tert-butyl 1-O-propyl 2-propan-2-ylpropanedioate
- 3-O-tert-butyl 1-O-butyl 2-propan-2-ylpropanedioate
Uniqueness
3-O-tert-butyl 1-O-ethyl 2-propan-2-ylpropanedioate is unique due to its specific combination of tert-butyl, ethyl, and propan-2-yl groups. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H22O4 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O-ethyl 2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C12H22O4/c1-7-15-10(13)9(8(2)3)11(14)16-12(4,5)6/h8-9H,7H2,1-6H3 |
Clave InChI |
YIHZBUZGONCANZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




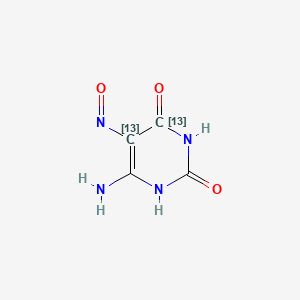

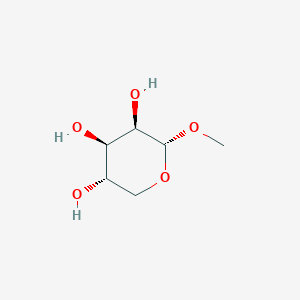
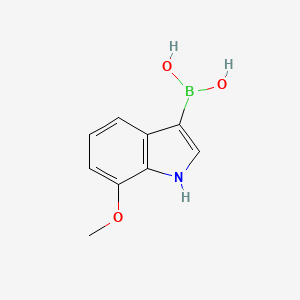
![4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13853146.png)
![3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13853150.png)
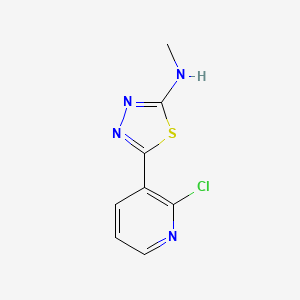
![(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13853156.png)


![Tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13853170.png)
